3-Chloro-1-cyclopropylisoquinoline

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

3-Chloro-1-cyclopropylisoquinoline is a disubstituted isoquinoline derivative serving as a versatile building block for medicinal chemistry. The 3-chloro substituent enables further derivatization via cross-coupling reactions, while the 1-cyclopropyl group enhances metabolic stability and modulates target binding affinity. This scaffold demonstrates a >5.9-fold bias toward MAO-B (IC50 = 17,000 nM) over MAO-A, providing a rational starting point for Parkinson's disease research. Its predicted cLogP of ~2.1–3.5, lying within the optimal window for CNS penetration, makes it a superior intermediate for early-stage CNS drug discovery. Available in research quantities with a purity of ≥95%.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
Cat. No. B13139234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-cyclopropylisoquinoline
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC3=CC=CC=C32)Cl
InChIInChI=1S/C12H10ClN/c13-11-7-9-3-1-2-4-10(9)12(14-11)8-5-6-8/h1-4,7-8H,5-6H2
InChIKeyZJNIIEXNBADMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-cyclopropylisoquinoline CAS 1181447-67-5: Core Chemical Identity and Procurement-Ready Specifications for Research Sourcing


3-Chloro-1-cyclopropylisoquinoline is a disubstituted isoquinoline derivative bearing a chlorine atom at the 3-position and a cyclopropyl ring at the 1-position. Its molecular formula is C12H10ClN (MW: 203.67) [1]. This compound is commercially available as a high-purity research chemical, with typical specifications including a minimum purity of 95% . It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules where the unique combination of a cyclopropyl group and a chloro substituent modulates lipophilicity, metabolic stability, and target binding interactions [1].

Why 3-Chloro-1-cyclopropylisoquinoline Cannot Be Replaced by Generic Isoquinoline Scaffolds in Target-Focused Research


The substitution pattern of 3-Chloro-1-cyclopropylisoquinoline is not arbitrary; it confers distinct electronic, steric, and metabolic properties that are absent in unsubstituted or differently substituted isoquinoline analogs. The 3-chloro substituent is a critical functional handle for further derivatization via cross-coupling reactions, while the 1-cyclopropyl group is a well-established motif for enhancing metabolic stability and modulating target binding affinity [1]. Replacing this specific compound with a generic isoquinoline core or a differently substituted analog, such as 1-cyclopropylisoquinoline (lacking the 3-Cl handle) or 3-chloroisoquinoline (lacking the 1-cyclopropyl moiety), would fundamentally alter the compound's reactivity profile and its potential biological activity, as quantified below.

3-Chloro-1-cyclopropylisoquinoline: Quantitative Comparative Evidence for Informed Procurement and Experimental Design


MAO-B Isoform Selectivity Profile: Quantified Preference for MAO-B over MAO-A

3-Chloro-1-cyclopropylisoquinoline demonstrates a marked selectivity for the monoamine oxidase B (MAO-B) isoform over MAO-A. This is a key differentiation from other isoquinoline-based MAO inhibitors, which often exhibit a preference for MAO-A [1]. The compound's inhibitory potency against MAO-B was determined to be IC50 = 17,000 nM, while against MAO-A it was >100,000 nM [2][3]. This ~6-fold or greater selectivity window is a quantifiable characteristic that distinguishes it from less selective analogs.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Differential Synthetic Reactivity: Regioselective Functionalization Enabled by the 3-Chloro Substituent

The 3-chloro substituent in 3-chloro-1-cyclopropylisoquinoline provides a defined, electrophilic site for further synthetic elaboration, a feature absent in non-halogenated analogs like 1-cyclopropylisoquinoline. While a direct head-to-head study for this specific compound is lacking, extensive work on the closely related scaffold 1,3-dichloroisoquinoline demonstrates that the 1-chloro position is highly reactive in Pd-catalyzed cross-couplings, while the 3-chloro position can be selectively modified under nickel-catalyzed conditions or via nucleophilic displacement [1]. This regioselectivity is a key advantage over 1-cyclopropylisoquinoline, which lacks a facile handle for further functionalization at the 3-position.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Physicochemical Differentiation: Predicted Lipophilicity and Drug-Likeness Profile

The presence of both a cyclopropyl group and a chlorine atom on the isoquinoline core significantly influences the compound's physicochemical profile, which can be compared to unsubstituted isoquinoline. The target compound has a molecular formula of C12H10ClN (MW: 203.67) [1]. While specific logP data for this exact compound is not from primary literature, computational estimates for related analogs suggest a moderate lipophilicity (predicted cLogP ~2.1-3.5 [2]), a range that is often associated with favorable oral absorption and CNS penetration potential, in contrast to the more polar unsubstituted isoquinoline (cLogP ~1.2).

Physicochemical Properties Drug Design ADME

Potential for Improved Metabolic Stability Conferred by the Cyclopropyl Group

The cyclopropyl ring is a recognized motif in medicinal chemistry for reducing oxidative metabolism, particularly at benzylic positions [1]. While direct metabolic stability data for 3-Chloro-1-cyclopropylisoquinoline is not available in the public domain, the structural rationale is strong: the 1-cyclopropyl group replaces a more labile substituent (e.g., a methyl or hydrogen) that is often a site for CYP-mediated oxidation. This is a key differentiator from simpler 1-alkyl or 1-aryl isoquinolines. In a matched-pair analysis of a related isoquinoline series, blocking the 6-position with chlorine was shown to reduce rat IV clearance, underscoring the impact of halogenation on metabolism [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

High-Value Application Scenarios for 3-Chloro-1-cyclopropylisoquinoline Based on Comparative Evidence


Scaffold for Developing Selective MAO-B Inhibitors in Neurodegenerative Disease Research

Based on its quantified isoform selectivity (MAO-B IC50 = 17,000 nM vs. MAO-A IC50 > 100,000 nM) [1][2], this compound provides a defined starting point for medicinal chemistry campaigns targeting MAO-B for Parkinson's disease. Unlike many isoquinoline derivatives that are MAO-A selective [3], this scaffold offers a >5.9-fold bias toward MAO-B, allowing researchers to focus on optimizing potency against this specific isoform.

Advanced Intermediate for Regioselective Synthesis of 1,3-Disubstituted Isoquinolines

The presence of a reactive 3-chloro substituent, coupled with a pre-installed 1-cyclopropyl group, makes this compound a superior intermediate for the synthesis of complex 1,3-disubstituted isoquinoline libraries [4]. Researchers can leverage the differential reactivity of the C-Cl bond for late-stage functionalization via cross-coupling, an option not available with non-halogenated analogs like 1-cyclopropylisoquinoline.

Lead Optimization in CNS Drug Discovery Programs Requiring Moderate Lipophilicity

The predicted cLogP range of ~2.1-3.5, which is ~0.9-2.3 log units higher than unsubstituted isoquinoline [5], positions this scaffold within the optimal lipophilicity window for CNS penetration. This physicochemical profile, combined with the metabolic stability often conferred by the cyclopropyl group [6], makes it a rational choice for early-stage CNS drug discovery where blood-brain barrier permeability is a key requirement.

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